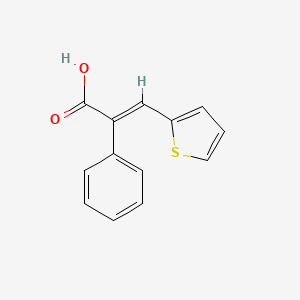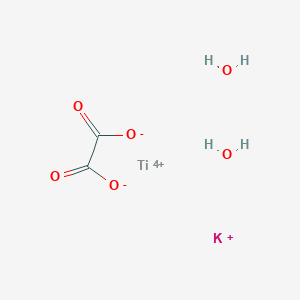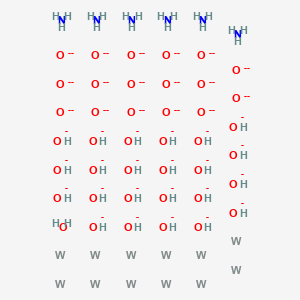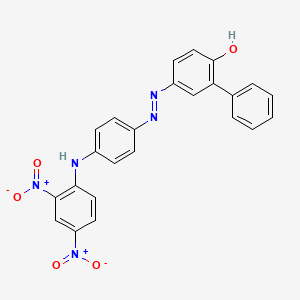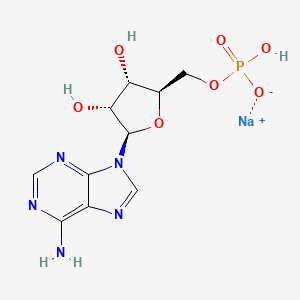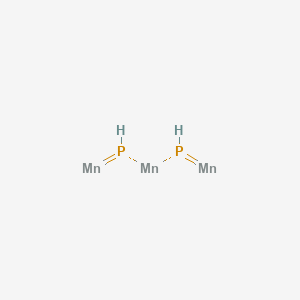
Manganese;phosphanylidenemanganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese;phosphanylidenemanganese is a compound with the molecular formula Mn3P2. Manganese is a gray or reddish-white metal that is very hard and brittle . It is frequently used in the production of steel .
Chemical Reactions Analysis
Manganese compounds have characteristic reactions. For instance, manganese ions (Mn²⁺) react with aqueous ammonia to precipitate white Mn(OH)2 . In basic solutions, hydrogen peroxide (H2O2) oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis
Manganese is a gray or reddish-white metal that is very hard and brittle . It has a melting point of 1246°C, a boiling point of 2061°C, and a density of 7.3 g/cm³ .Aplicaciones Científicas De Investigación
Colossal Magnetoresistance Materials
Manganese oxides, or manganites, exhibiting colossal magnetoresistance are a primary focus within strongly correlated electrons research. The understanding of these compounds has progressed significantly, with the realization that their ground states tend to be intrinsically inhomogeneous due to phase separation. This involves the coexistence of ferromagnetic metallic and antiferromagnetic charge and orbital ordered insulating domains. Theoretical predictions align well with experimental results, suggesting a broad relevance of mixed-phase phenomenology beyond manganites, potentially extending to compounds like ruthenates and diluted magnetic semiconductors (Dagotto, Hotta, & Moreo, 2000).
Phosphorescent Manganese(II) Complexes
Recent research highlights the potentials of phosphorescent manganese(II) complexes in various applications. These complexes are celebrated for their highly efficient phosphorescence, diverse structural design, and affordability. Despite being in early research stages, their promising applications are rapidly emerging in fields like organic electroluminescence, information recording, security protection, and temperature sensors (Tao, Liu, & Wong, 2020).
Manganese Oxides in Wastewater Treatment
Manganese oxides and their composites, recognized for unique chemical and physical properties, serve as effective adsorbents in water/wastewater treatment. Their ability to remove metal ions and contaminants has spurred a significant volume of research on their synthesis, characterization, and specific applications in pollutant removal (Islam, Morton, Johnson, Mainali, & Angove, 2018).
Manganese Dioxide in Biomedical Applications
Manganese dioxide nanomaterials are gaining traction in biomedical applications, notably as drug carriers in tumor therapy. Their ability to interact with the tumor microenvironment, alleviating tumor hypoxia, and their utility in building multifunctional nano-platforms demonstrate their potential in gene therapy and nuclear magnetic imaging as well (Chen, Cong, Shen, & Yu, 2020).
Safety And Hazards
Direcciones Futuras
While there is limited information on the future directions of Manganese;phosphanylidenemanganese, research on manganese-based nanoparticles for biomedical applications suggests potential future directions . Additionally, the development of novel layered materials, such as MnPSe3 as anodes for lithium-ion batteries, has been suggested .
Propiedades
IUPAC Name |
manganese;phosphanylidenemanganese |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mn.2HP/h;;;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLPDTSJHFHTCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P=[Mn].P=[Mn].[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Mn3P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.778 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese;phosphanylidenemanganese | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


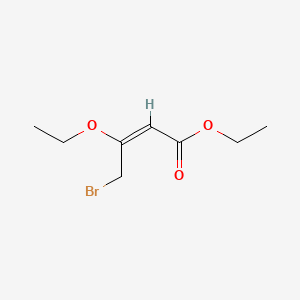
![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)
